molecular formula C17H17N3O4S3 B2774021 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide CAS No. 941925-65-1

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Cat. No.: B2774021
CAS No.: 941925-65-1
M. Wt: 423.52
InChI Key: FEHQCERGXLTJCI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a synthetically developed small molecule recognized for its potent agonistic activity on the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) Source . GPR40 is predominantly expressed in pancreatic β-cells and insulin-secreting cell lines, where its activation by medium and long-chain free fatty acids enhances glucose-stimulated insulin secretion (GSIS) Source . This compound acts as a potent and selective AgoPAM (Agonist Positive Allosteric Modulator) of GPR40, meaning it not only directly activates the receptor but also amplifies the receptor's response to its endogenous fatty acid ligands Source . This dual mechanism makes it an invaluable pharmacological tool for delineating the complex signaling pathways of GPR40 and for exploring its therapeutic potential in the treatment of Type 2 Diabetes. Research utilizing this compound focuses on its ability to potentiate insulin secretion in a glucose-dependent manner, which may offer a lower risk of hypoglycemia compared to some other insulin secretagogues. Beyond its primary role in diabetes research, investigations have also explored the broader physiological roles of GPR40, which is expressed in the brain and enteroendocrine cells, suggesting potential implications in neuroprotection and incretin hormone release Source . Consequently, this carboxamide derivative serves as a critical compound for advancing our understanding of nutrient-sensing receptor biology and for validating GPR40 as a promising target for metabolic disease intervention.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-11-15(16(21)18-10-13-4-3-9-25-13)26-17(19-11)20-27(22,23)14-7-5-12(24-2)6-8-14/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHQCERGXLTJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is part of a class of thiazole-thiophene hybrids that have garnered significant interest in medicinal chemistry due to their potential biological activities, particularly in anticancer therapy. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of thiazole-thiophene hybrids typically involves the reaction of thiazole derivatives with thiophene moieties. In the case of the target compound, the synthesis can be outlined as follows:

  • Starting Materials : The synthesis begins with 4-methoxyphenylsulfonamide and a suitable thiophene derivative.
  • Reagents : Common reagents include coupling agents and solvents such as ethanol or dimethylformamide (DMF).
  • Reaction Conditions : The reaction is conducted under reflux conditions for several hours, followed by purification through recrystallization.

The resulting structure features a thiazole ring fused with a thiophene moiety, which is critical for its biological activity.

Anticancer Properties

Research indicates that thiazole-thiophene hybrids exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism of action typically involves:

  • Inhibition of Tubulin Polymerization : Many thiazole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, such as Rab7b, which is crucial for endosomal trafficking and cellular signaling .

Case Studies

  • In Vitro Studies : A study reported that specific derivatives of thiazole-thiophene hybrids exhibited IC50 values in the low micromolar range against MCF-7 cells, comparable to standard chemotherapeutics like cisplatin .
    CompoundIC50 (µM)Reference
    Compound 914.6 ± 0.8
    Compound 11b28.3 ± 1.5
    Cisplatin13.6 ± 0.9
  • ADMET Properties : The synthesized compounds were also evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles using computational tools like admetSAR, indicating favorable properties for further development as therapeutic agents .

The mechanisms underlying the anticancer activity of thiazole-thiophene hybrids are multifaceted:

  • Cell Cycle Arrest : By interfering with tubulin polymerization, these compounds can induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compounds promote apoptotic pathways, which can be mediated through the activation of caspases and other pro-apoptotic factors.
  • Synergistic Effects : When combined with existing chemotherapeutics, these hybrids may enhance therapeutic efficacy and reduce drug resistance.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole core, which is a well-known scaffold in drug discovery. Its structure can be represented as follows:

  • Molecular Formula : C16H18N3O3S
  • CAS Number : 922000-58-6

The synthesis of this compound generally involves multi-step reactions that include the formation of sulfonamide and thiazole derivatives. Key parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yields and purity during synthesis.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer activities. The mechanism of action may involve the inhibition of specific cellular pathways or targets associated with tumor growth. For instance, studies have shown that thiazole compounds can interfere with the expression of proteins involved in cancer cell proliferation and survival .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial agents. The sulfonamide group contributes to this activity by enhancing the compound's interaction with microbial targets .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Thiazole-based compounds have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests that 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide could be explored further for its potential in treating inflammatory conditions .

Applications in Drug Discovery

The versatility of the thiazole scaffold allows for the generation of diverse derivatives that can be screened for various biological activities. The quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications might enhance biological efficacy or reduce toxicity .

Case Studies

  • Thiazole Derivatives in Cancer Research
    • A study demonstrated that specific thiazole derivatives showed significant cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Screening
    • In a screening assay against multiple bacterial strains, a series of thiazole derivatives were tested, with some showing promising activity comparable to established antibiotics, indicating their potential use as new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, including:

  • Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions to form the thiazole ring .
  • Sulfonamide Coupling : Reaction of 4-methoxyphenylsulfonyl chloride with the amine group of the intermediate thiazole-carboxamide derivative. Solvents like THF or dichloromethane are used, with reaction times up to 48 hours .
  • Purification : Flash column chromatography (silica gel) or recrystallization to isolate the final product .

Q. Optimization Strategies :

  • Temperature Control : Reflux conditions for cyclization steps improve reaction efficiency .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Yield Enhancement : Sequential addition of reagents and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?

Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methoxy protons (~δ 3.8 ppm) and thiophene protons (~δ 6.5–7.2 ppm) are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • FT-IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. Data Interpretation Example :

ParameterTheoretical ValueExperimental Value
% Carbon (C)54.254.5
% Hydrogen (H)4.14.3
% Nitrogen (N)11.811.6

Advanced Research Questions

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications influence pharmacological properties?

Key Structural Modifications :

  • Thiophene vs. Phenyl Substituents : Replacement of thiophen-2-ylmethyl with bulkier aryl groups (e.g., 4-fluorophenyl) increases lipophilicity, enhancing membrane permeability .
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives show higher enzymatic inhibition (e.g., IC₅₀ = 1.2 μM vs. 8.7 μM for carbonic anhydrase IX) .

Q. Bioactivity Comparison :

Compound ModificationTarget Enzyme IC₅₀ (μM)Cell Line Activity (GI₅₀, μM)
4-Methoxy Sulfonamide (Target)1.23.8 (MCF-7)
4-Fluoro Sulfonamide0.92.4 (MCF-7)
Non-sulfonamide analog>10>10 (MCF-7)

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across different cell lines or assay conditions?

Methodological Recommendations :

  • Assay Standardization : Use identical cell passage numbers and culture media (e.g., RPMI-1640 vs. DMEM differences alter drug uptake) .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
  • Dose-Response Curves : Perform triplicate measurements with 8–12 concentration points to reduce variability .

Case Study : Inconsistent IC₅₀ values (1.5–4.7 μM) for the compound against HT-29 vs. HCT-116 colon cancer lines were traced to differences in cellular efflux pump expression .

Q. What computational or experimental methods are recommended to elucidate the binding interactions of this compound with potential biological targets?

Approaches :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 8V5 analogs) .

Q. Example Workflow :

Docking : Identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase).

Mutagenesis : Validate interactions by mutating predicted binding residues (e.g., Thr200→Ala reduces affinity by 10-fold) .

Q. How can synthetic challenges, such as low yields in sulfonamide coupling steps, be addressed?

Solutions :

  • Reagent Selection : Use fresh sulfonyl chlorides to avoid hydrolysis side reactions .
  • Solvent Optimization : Replace THF with DMF for polar intermediates, improving solubility .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

Q. Yield Improvement Example :

ConditionYield (%)Purity (%)
THF, 48 hours4592
DMF + DMAP, 24 hours6898

Q. What are the implications of metabolic stability studies for this compound’s in vivo efficacy?

Key Findings :

  • Microsomal Stability : Half-life (t₁/₂) of 12.3 minutes in human liver microsomes suggests rapid metabolism .
  • Metabolite Identification : LC-MS/MS detects hydroxylation at the thiophene ring (m/z 378→394) .
    Strategies for Improvement :
  • Deuterium Incorporation : Replace labile C-H bonds with C-D bonds to slow oxidative metabolism .

Q. How does the compound’s selectivity for target enzymes compare to off-target proteins, and what structural modifications enhance specificity?

Selectivity Profiling :

  • Kinase Panel Screening : Test against 50 kinases (e.g., EGFR, VEGFR2) to identify off-target inhibition .
  • Carbonic Anhydrase Isoforms : Selectivity ratio (CA IX/CA II) = 14.5, indicating preferential CA IX binding .

Q. Specificity Enhancements :

  • Bulky Substituents : Adding a cyclopropyl group reduces off-target kinase binding by 70% .

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